molecular formula C7H3F4NO B13500173 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B13500173
M. Wt: 193.10 g/mol
InChI Key: MKWATYKDGHIWFD-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring, which imparts unique physical and chemical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The presence of the fluorine atoms and the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. In medicinal chemistry, this compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives .

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-3H

InChI Key

MKWATYKDGHIWFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)F)C(F)(F)F

Origin of Product

United States

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